4-(Morpholine-4-carbonyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

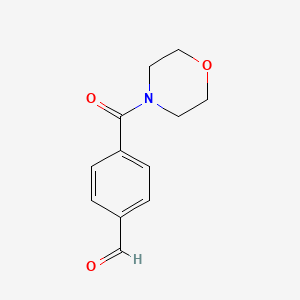

2D Structure

3D Structure

Properties

IUPAC Name |

4-(morpholine-4-carbonyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-9-10-1-3-11(4-2-10)12(15)13-5-7-16-8-6-13/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDVJQSVTBHGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608830 | |

| Record name | 4-(Morpholine-4-carbonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58287-80-2 | |

| Record name | 4-(Morpholine-4-carbonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Morpholine-4-carbonyl)benzaldehyde: Synthesis, Characterization, and Applications

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Morpholine-4-carbonyl)benzaldehyde, a versatile bifunctional building block crucial in modern medicinal chemistry and organic synthesis. We delve into two primary, robust synthetic methodologies: palladium-catalyzed aminocarbonylation and classical amide coupling via carboxylic acid activation. The document explains the underlying chemical principles and rationale for procedural choices, offering field-proven insights for researchers. Furthermore, a detailed guide to the structural characterization of the title compound is presented, including an analysis of expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). This whitepaper is designed to serve as a practical resource for scientists engaged in drug discovery and development, providing the necessary technical details to synthesize, purify, and validate this important chemical intermediate.

Introduction: A Privileged Scaffold in Drug Discovery

This compound (CAS No. 58287-80-2) is a key organic intermediate whose value is derived from its unique trifecta of chemical functionalities: an electrophilic aldehyde, a robust tertiary amide, and the morpholine heterocycle.[1][2] The aldehyde group serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures.[2]

Simultaneously, the morpholine moiety is considered a "privileged pharmacophore" in medicinal chemistry.[2] Its incorporation into drug candidates is a well-established strategy to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles, thereby increasing the likelihood of clinical success.[2] Consequently, this compound is a highly sought-after starting material for synthesizing novel therapeutic agents, with reported applications in the development of anti-cancer and anti-inflammatory drugs.[1]

This guide provides a detailed examination of its synthesis and characterization, empowering researchers to confidently produce and utilize this compound in their discovery programs.

Physicochemical and Structural Properties

A summary of the key identifiers and physical properties for this compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 58287-80-2 | [1][3] |

| Molecular Formula | C₁₂H₁₃NO₃ | [1][3][4] |

| Molecular Weight | 219.24 g/mol | [1][3][4] |

| IUPAC Name | This compound | [3] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 99% (GC) | [1] |

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound can be approached from two principal strategic directions. The first involves forming the C-N amide bond using a pre-functionalized benzaldehyde derivative (e.g., a 4-halobenzaldehyde). The second, more traditional route, involves creating the amide bond from 4-carboxybenzaldehyde. Both methods are reliable and scalable, with the choice often depending on the availability of starting materials and specific laboratory capabilities.

Method A: Palladium-Catalyzed Aminocarbonylation

This modern approach utilizes a palladium-catalyzed cross-coupling reaction, a cornerstone of contemporary C-N bond formation.[2] This method is highly efficient and notable for its tolerance of the aldehyde functional group.

Causality and Experimental Rationale: The success of this reaction hinges on the specific catalyst system. Palladium diacetate (Pd(OAc)₂) serves as the catalyst precursor.[2][4] It is paired with a specialized phosphine ligand, Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene).[2][4] Xantphos is crucial due to its "wide bite angle," a structural feature that promotes the final, desired reductive elimination step in the catalytic cycle, thereby increasing reaction efficiency and yield.[2] A base, such as 4-dimethylaminopyridine (DMAP), is required to act as a stoichiometric proton scavenger, neutralizing the hydrogen halide formed during the reaction.[2][4] Microwave irradiation is often employed to drastically reduce reaction times from hours to minutes by providing rapid and uniform heating.[4]

Caption: Palladium-Catalyzed Synthesis Workflow.

Experimental Protocol: Palladium-Catalyzed Synthesis

-

Vessel Preparation: To a dry microwave vial equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromobenzaldehyde, 1.0 eq).

-

Reagent Addition: Add morpholine (2.0 eq), palladium diacetate (Pd(OAc)₂, 0.05 eq), Xantphos (0.05 eq), and 4-dimethylaminopyridine (DMAP, 2.0 eq).[4]

-

Solvent Addition: Add anhydrous 1,4-dioxane to the vial.

-

Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 90°C for 20-30 minutes.[4]

-

Workup: After cooling, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel, using an eluent system such as petroleum ether/ethyl acetate to afford the pure product.[4]

Method B: Amide Coupling via Carboxylic Acid Activation

This classic and highly reliable method involves the direct coupling of a carboxylic acid and an amine, facilitated by a chemical activating agent. It is a foundational reaction in peptide and medicinal chemistry.[5]

Causality and Experimental Rationale: Direct reaction between a carboxylic acid (4-carboxybenzaldehyde) and an amine (morpholine) is unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt. To overcome this, a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used.[5] EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. To prevent side reactions and improve yields, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an active ester, which is less prone to side reactions and reacts cleanly with the amine to form the desired amide bond.[5] A tertiary amine base (e.g., DIEA or Et₃N) is used to scavenge the HCl byproduct from the EDC reagent and maintain a basic pH.[6]

Experimental Protocol: EDC/HOBt Amide Coupling

-

Initial Setup: In a round-bottom flask, dissolve 4-carboxybenzaldehyde (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Reagent Addition: Add HOBt (0.1-1.0 eq), EDC (1.0 eq), and DMAP (1.0 eq).[5]

-

Amine Addition: Add morpholine (1.2 eq) to the stirring solution.

-

Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 4-12 hours.

-

Workup: Upon completion, concentrate the reaction mixture. Dilute the residue with ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude material via flash column chromatography as described in Method A.

Comprehensive Structural Characterization

Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected data from standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aldehyde Proton (CHO): Singlet, ~10.0 ppm (1H).Aromatic Protons (C₆H₄): Two doublets (AA'BB' system), ~7.9-8.0 ppm (2H) and ~7.6-7.7 ppm (2H).Morpholine Protons (CH₂): Two broad multiplets, ~3.7 ppm (4H, -N-CH₂-) and ~3.5 ppm (4H, -O-CH₂-). |

| ¹³C NMR | Aldehyde Carbonyl (CHO): ~191.5 ppm.Amide Carbonyl (C=O): ~169.0 ppm.Aromatic Carbons (C₆H₄): ~142.0, 136.0, 129.8, 127.5 ppm.Morpholine Carbons (CH₂): ~66.5 ppm (-O-CH₂-) and ~48.0, 42.5 ppm (-N-CH₂-). |

| IR (cm⁻¹) | Aldehyde C-H Stretch: Two weak bands at ~2830 and ~2730 cm⁻¹.Aldehyde C=O Stretch: Strong, sharp band at ~1705 cm⁻¹.Amide C=O Stretch (Amide I): Strong, sharp band at ~1640 cm⁻¹.Aromatic C=C Stretch: Medium bands at ~1600, 1500 cm⁻¹. |

| MS (ESI+) | [M+H]⁺: Calculated for C₁₂H₁₄NO₃⁺ at m/z 220.09. |

Detailed Spectroscopic Analysis

-

¹H NMR Spectroscopy: The most diagnostic signal is the singlet for the aldehyde proton, which appears far downfield (~10.0 ppm) due to the strong deshielding effect of the carbonyl group.[7] The para-substituted aromatic ring will present as a characteristic AA'BB' system of two distinct doublets. The eight protons of the morpholine ring typically appear as two broad, overlapping signals due to their chemical non-equivalence and potential for conformational exchange.

-

¹³C NMR Spectroscopy: The spectrum will be defined by the two carbonyl carbon signals: the aldehyde carbon around 191 ppm and the amide carbon further upfield around 169 ppm. Four distinct signals are expected in the aromatic region, consistent with a para-substituted benzene ring. Two signals will appear for the morpholine carbons, corresponding to those adjacent to the nitrogen and those adjacent to the oxygen.

-

Infrared (IR) Spectroscopy: The IR spectrum provides unambiguous evidence for both carbonyl groups. The aldehyde C=O stretch appears at a higher frequency (~1705 cm⁻¹) than the amide C=O stretch (~1640 cm⁻¹), which has more single-bond character due to resonance with the nitrogen lone pair. The characteristic aldehyde C-H stretches near 2830 and 2730 cm⁻¹ are also key identifiers.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should readily show the protonated molecular ion [M+H]⁺ at m/z 220. This confirms the molecular weight of the compound.

Conclusion

This compound is an indispensable tool for the modern medicinal chemist. This guide has detailed two robust and efficient synthetic pathways, providing the necessary procedural details and chemical rationale for its successful preparation. The comprehensive characterization data serves as a benchmark for validating the structure and purity of the synthesized material. By leveraging the protocols and insights within this document, researchers can confidently access this versatile building block for application in a wide range of drug discovery and organic synthesis endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 58287-80-2 | Benchchem [benchchem.com]

- 3. This compound | C12H13NO3 | CID 20569837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Morpholine-4-Carbonyl)-Benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amide Synthesis [fishersci.dk]

- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Morpholine-4-carbonyl)benzaldehyde

Introduction

4-(Morpholine-4-carbonyl)benzaldehyde is a versatile bifunctional organic compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. Its structure, incorporating an aromatic aldehyde and a morpholine amide, provides a unique combination of reactivity and physicochemical properties. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, including condensations and oxidations, while the morpholine moiety often enhances solubility in organic solvents and can modulate the biological activity of derivative compounds.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and detailed experimental protocols for its characterization. This document is intended to serve as a practical resource for scientists engaged in the synthesis, analysis, and application of this valuable chemical intermediate.[1][3]

Chemical Identity and Molecular Structure

A foundational understanding of a molecule begins with its unambiguous identification and three-dimensional arrangement of atoms.

Diagram: Molecular Structure of this compound

A 2D representation of the chemical structure.

Table 1: Chemical Identifiers and Computed Properties

| Identifier | Value | Source |

| CAS Number | 58287-80-2 | [1][4][5] |

| Molecular Formula | C₁₂H₁₃NO₃ | [1][4][5][6] |

| Molecular Weight | 219.24 g/mol | [1][4][5][6] |

| IUPAC Name | This compound | [4] |

| SMILES | C1COCCN1C(=O)C2=CC=C(C=C2)C=O | [4] |

| InChIKey | WVDVJQSVTBHGQL-UHFFFAOYSA-N | [4] |

| Appearance | Off-white solid | [1] |

Experimental Determination of Physicochemical Properties

The following sections detail standard experimental procedures for characterizing the key physicochemical properties of this compound. The rationale behind each step is provided to ensure a thorough understanding of the methodology.

Melting Point Analysis

The melting point is a critical indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[7][8]

Table 2: Reported Melting Point

| Property | Value | Source |

| Melting Point | 65-69 °C (for a related compound, 4-(4-Morpholinyl)benzaldehyde) | [9] |

Note: A specific melting point for this compound was not found in the initial search. The value provided is for a structurally similar compound and should be considered as an estimate. Experimental determination is crucial.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus, a common and reliable method in synthetic chemistry labs.[7][10]

Diagram: Melting Point Determination Workflow

Workflow for accurate melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. Grinding in a mortar and pestle may be necessary.[8][11]

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and gently tap the closed end on a hard surface to pack the solid into a dense column of 2-3 mm in height.[7][11]

-

Apparatus Insertion: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.[10]

-

Approximate Melting Point Determination: Heat the sample rapidly to get a rough estimate of the melting point. This saves time in subsequent, more precise measurements.

-

Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow rate of 1-2°C per minute.[7]

-

Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).[7][10]

-

Repeat for Accuracy: It is good practice to perform at least two measurements to ensure reproducibility.

Trustworthiness of the Protocol: This method is self-validating. A narrow melting range (0.5-1.0°C) is a strong indication of high purity. A broad range suggests the presence of impurities.

Solubility Profile

The morpholine moiety is known to enhance the solubility of compounds in organic solvents.[1] A qualitative assessment of solubility is essential for reaction setup, purification, and formulation.

Experimental Protocol: Qualitative Solubility Testing

-

Preparation: Add approximately 10 mg of this compound to a series of small test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide).

-

Observation: Agitate each mixture and observe for dissolution at room temperature. Gentle heating can be applied to assess solubility at elevated temperatures.

-

Classification: Classify the solubility as soluble, sparingly soluble, or insoluble for each solvent.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

¹H and ¹³C NMR are indispensable for structural elucidation.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum.[12][13]

Diagram: ¹H NMR Sample Preparation and Data Acquisition

Standard workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-25 mg of this compound.[12]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a small vial.[12] The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals.[14]

-

If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.[12]

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Tune the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal homogeneity, which results in sharp, symmetrical peaks.[14]

-

-

Data Acquisition:

-

Set appropriate acquisition parameters. A sufficient relaxation delay (at least 5 times the longest T₁) is crucial for accurate integration.[15] For routine spectra, a shorter delay may be acceptable.

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to obtain a clean, interpretable spectrum.

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Data:

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected [M+H]⁺ ion would be at m/z 220.2.

-

Electron Ionization (EI-MS): The molecular ion peak [M]⁺ would be at m/z 219.2. Fragmentation patterns would likely involve cleavage of the morpholine ring and the carbonyl group.

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by its two primary functional groups.

-

Aldehyde Group: This group is susceptible to nucleophilic attack and oxidation. It readily participates in reactions such as:

-

Wittig reactions to form alkenes.

-

Reductive amination to form substituted benzylamines.

-

Condensation reactions with amines and active methylene compounds.[1]

-

-

Morpholine Amide: The amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The morpholine ring itself can influence the electronic properties of the aromatic ring.

This dual reactivity makes this compound a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] It is a key intermediate in the development of compounds with potential anti-cancer and anti-inflammatory properties.[1][2]

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[16][17]

-

Handling: Use in a well-ventilated area, such as a fume hood.[16] Avoid inhalation of dust and contact with skin and eyes.[16][17] Wash hands thoroughly after handling.[16][17]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]

Conclusion

This compound is a compound with well-defined physicochemical properties that make it a valuable tool for chemical synthesis and drug discovery. Its characterization through standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry is straightforward. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount for its effective and responsible use in a research setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 58287-80-2 | Benchchem [benchchem.com]

- 3. Andrews University - Virtual tour [andrews.edu]

- 4. This compound | C12H13NO3 | CID 20569837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 4-(Morpholine-4-Carbonyl)-Benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. studylib.net [studylib.net]

- 9. 4-(4-吗啉)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. pennwest.edu [pennwest.edu]

- 11. byjus.com [byjus.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. publish.uwo.ca [publish.uwo.ca]

- 14. books.rsc.org [books.rsc.org]

- 15. sites.bu.edu [sites.bu.edu]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. kasturiaromatics.com [kasturiaromatics.com]

The Strategic Intermediate: A Technical Guide to 4-(Morpholine-4-carbonyl)benzaldehyde

Introduction: In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities. 4-(Morpholine-4-carbonyl)benzaldehyde (CAS No. 58287-80-2), a bifunctional aromatic compound, has emerged as a key intermediate of significant interest. This technical guide provides an in-depth analysis of its synthesis, properties, reactivity, and applications, with a particular focus on its role in the development of targeted therapeutics. The presence of both a reactive aldehyde and a synthetically versatile morpholine amide within a single scaffold makes it a valuable tool for researchers, scientists, and drug development professionals.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in research and development. This compound is typically an off-white solid, a characteristic that aids in its handling and purification.[2] The morpholine moiety enhances its solubility in a range of organic solvents, facilitating its use in various reaction conditions.[2]

| Property | Value | Source |

| CAS Number | 58287-80-2 | [3][4] |

| Molecular Formula | C₁₂H₁₃NO₃ | [2][3][4] |

| Molecular Weight | 219.24 g/mol | [2][3][4] |

| Appearance | Off-white solid | [2] |

| Purity | ≥ 99% (GC) | [2] |

| Storage Conditions | 0-8°C | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is conceptually straightforward, typically involving the acylation of morpholine with a suitable 4-formylbenzoyl derivative. A common and efficient laboratory-scale synthesis involves the reaction of 4-formylbenzoyl chloride with morpholine in the presence of a base to neutralize the hydrochloric acid byproduct.

Diagram: Synthesis of this compound

Caption: Synthesis of the target compound from 4-formylbenzoyl chloride and morpholine.

Experimental Protocol: Synthesis from 4-Formylbenzoyl Chloride and Morpholine

This protocol describes a standard procedure for the synthesis of this compound.

-

Reaction Setup: To a solution of 4-formylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C, add triethylamine (1.2 eq).

-

Addition of Morpholine: Slowly add a solution of morpholine (1.1 eq) in anhydrous DCM to the reaction mixture while maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality of Experimental Choices: The use of an inert atmosphere prevents the reaction of 4-formylbenzoyl chloride with atmospheric moisture. The addition of a tertiary amine base like triethylamine is crucial to scavenge the HCl generated during the reaction, which would otherwise protonate the morpholine, rendering it non-nucleophilic. Cooling the reaction to 0°C during the initial addition helps to control the exothermicity of the acylation reaction.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the orthogonal reactivity of its two functional groups: the aldehyde and the morpholine amide.

The Aldehyde Moiety: A Gateway to Molecular Complexity

The aldehyde group is a highly reactive electrophilic center, susceptible to nucleophilic attack. This reactivity allows for a wide array of chemical transformations to build more complex molecular scaffolds.

-

Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form new amine derivatives. This is a cornerstone reaction in medicinal chemistry for introducing diversity.

-

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with a defined stereochemistry, allowing for the extension of the carbon skeleton.

-

Condensation Reactions: The aldehyde readily participates in condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to generate α,β-unsaturated systems, which are themselves versatile synthetic intermediates.[5]

Diagram: Key Reactions of the Aldehyde Group

Caption: Major synthetic transformations of the aldehyde functionality.

The Morpholine Amide: A Modulator of Physicochemical and Biological Properties

The morpholine amide moiety is generally stable to many reaction conditions used to transform the aldehyde group. Its primary role is often as a key pharmacophore that can influence the physicochemical properties of the final molecule, such as solubility, metabolic stability, and receptor binding. The morpholine ring is a prevalent structural motif in many approved drugs, valued for its ability to improve pharmacokinetic profiles.[5]

Applications in Drug Discovery

The structural features of this compound make it a particularly attractive starting material in the synthesis of kinase inhibitors, a major class of anti-cancer therapeutics. The morpholine moiety is a well-established pharmacophore in many inhibitors of the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) signaling pathways, which are frequently dysregulated in cancer.

Diagram: Conceptual Pathway to Kinase Inhibitors

Caption: Conceptual synthetic route to kinase inhibitors.

Safety and Handling

A comprehensive safety assessment is critical before handling any chemical substance. As of the writing of this guide, a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS 58287-80-2) with detailed toxicological data is not readily found. Therefore, it is imperative to handle this compound with the appropriate precautions for a novel chemical substance of unknown toxicity. Standard laboratory safety protocols should be strictly followed.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[2]

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton between δ 9.5-10.5 ppm. The aromatic protons would appear as a set of doublets in the aromatic region (δ 7.0-8.0 ppm). The protons of the morpholine ring would likely appear as two multiplets corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the aldehyde at around δ 190 ppm and the amide carbonyl carbon in the range of δ 165-175 ppm. The aromatic carbons would resonate in the δ 120-150 ppm region, and the morpholine carbons would appear in the upfield region.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong carbonyl stretching band for the aldehyde around 1700 cm⁻¹ and another strong amide carbonyl stretch around 1640 cm⁻¹. The characteristic C-H stretching of the aldehyde would be expected around 2720 and 2820 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (219.24 g/mol ).

Conclusion

This compound is a strategically important and versatile building block in modern organic and medicinal chemistry. Its bifunctional nature, combining a reactive aldehyde with a pharmaceutically relevant morpholine amide, provides a powerful platform for the synthesis of complex molecules, particularly in the realm of kinase inhibitor discovery. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of novel therapeutics and advanced materials. Further research into its applications and the publication of comprehensive analytical and safety data will undoubtedly solidify its role as a valuable tool for the scientific community.

References

- 1. 4-(Morpholine-4-Carbonyl)-Benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C12H13NO3 | CID 20569837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(Morpholine-4-carbonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Morpholine-4-carbonyl)benzaldehyde is a versatile bifunctional molecule that has garnered significant interest as a key building block in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive analysis of its molecular structure and conformational dynamics, crucial aspects that underpin its reactivity and utility as a synthetic intermediate. The discussion integrates fundamental chemical principles with spectroscopic insights and comparative structural data to offer a detailed understanding for researchers engaged in its application. While a definitive crystal structure of the title compound remains elusive in the public domain, this guide leverages data from closely related analogues and computational chemistry principles to present a robust model of its structural and conformational landscape.

Introduction: A Privileged Scaffold in Synthetic Chemistry

This compound, with the chemical formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol , is an off-white solid that serves as a valuable intermediate in the synthesis of a wide array of chemical entities.[1][3] Its structure is characterized by a benzaldehyde moiety substituted at the para position with a morpholine ring via a carbonyl linker. This unique arrangement of functional groups—an electrophilic aldehyde and a robust amide—provides multiple avenues for chemical modification, making it a staple in the design of novel pharmaceuticals and functional materials.[4]

The morpholine heterocycle is a well-recognized "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability.[4] The presence of both a hydrogen bond acceptor (the morpholine oxygen and the carbonyl oxygen) and a reactive aldehyde group makes this compound a particularly attractive starting material for the synthesis of potential anti-cancer and anti-inflammatory agents.[1]

Molecular Structure and Conformational Analysis

A thorough understanding of the three-dimensional structure and conformational flexibility of this compound is paramount for predicting its reactivity and how it interacts with biological targets or organizes in advanced materials.

The Morpholine Ring: A Chair Conformation

The six-membered morpholine ring, akin to cyclohexane, predominantly adopts a chair conformation to minimize torsional and angular strain.[5] This conformational preference has been experimentally verified in numerous crystallographic studies of morpholine-containing compounds.[6][7] In the solid state, the morpholine ring of the closely related N-benzoyl-morpholine-4-carbothioamide is found in a chair conformation, providing strong evidence for the expected conformation in this compound.[6]

The Amide Bond and Rotational Isomers

The amide bond linking the morpholine nitrogen to the benzoyl carbonyl group introduces the possibility of rotational isomers (rotamers) due to the partial double bond character of the C-N bond. This restricted rotation can lead to distinct orientations of the morpholine ring relative to the phenyl ring. The planarity of the amide bond is a key feature, influencing the overall shape of the molecule.

Overall Molecular Conformation: A Predicted Model

In the absence of a definitive crystal structure for this compound, a plausible low-energy conformation can be predicted based on established principles and data from analogous structures. The morpholine ring is expected to be in a chair conformation. The benzaldehyde group and the amide linkage will strive for planarity to maximize π-orbital overlap, while steric interactions between the morpholine ring and the ortho-protons of the benzene ring will influence the dihedral angle between the phenyl ring and the amide plane.

Below is a diagram illustrating the key structural features and the logical relationships governing the conformation of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Andrews University - Virtual tour [andrews.edu]

- 3. This compound | C12H13NO3 | CID 20569837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 58287-80-2 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Research Portal [ourarchive.otago.ac.nz]

- 7. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 4-(Morpholine-4-carbonyl)benzaldehyde: In-Depth Analysis for Researchers and Drug Development Professionals

Introduction

4-(Morpholine-4-carbonyl)benzaldehyde, a key intermediate in medicinal chemistry and organic synthesis, presents a unique molecular architecture that is instrumental in the development of novel therapeutic agents, particularly in the realms of oncology and inflammatory diseases.[1] Its structure, which marries an aromatic aldehyde with a morpholine amide, offers a versatile scaffold for creating complex molecules with significant biological activity.[1][2] This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering a foundational resource for researchers and professionals engaged in drug discovery and development. A comprehensive understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and elucidation of its role in complex reaction mechanisms.

Molecular Structure and Key Spectroscopic Features

The chemical structure of this compound, with the systematic IUPAC name this compound, is presented below.[3] This structure incorporates three key functionalities that give rise to its characteristic spectroscopic fingerprint: a para-substituted benzene ring, an aldehyde group, and a morpholine amide moiety.

Molecular Formula: C₁₂H₁₃NO₃[3][4][5]

Molecular Weight: 219.24 g/mol [3][4][5]

CAS Number: 58287-80-2[3][4][5]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide a detailed map of the proton and carbon environments within the molecule.

¹H NMR Spectral Analysis

The proton NMR spectrum is characterized by distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methylene protons of the morpholine ring. The deshielding effect of the carbonyl groups and the aromatic ring significantly influences the chemical shifts of adjacent protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehydic-H | ~10.0 | Singlet | 1H |

| Aromatic-H (ortho to -CHO) | ~7.9 | Doublet | 2H |

| Aromatic-H (ortho to -C(O)N) | ~7.5 | Doublet | 2H |

| Morpholine-H (adjacent to N) | ~3.7 | Multiplet | 4H |

| Morpholine-H (adjacent to O) | ~3.5 | Multiplet | 4H |

Note: Predicted chemical shifts based on analogous structures. Experimental data may vary slightly.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbonyl carbons of the aldehyde and amide groups are particularly deshielded and appear at the downfield end of the spectrum.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aldehydic C=O | ~192 |

| Amide C=O | ~168 |

| Aromatic C (ipso to -CHO) | ~138 |

| Aromatic C (ipso to -C(O)N) | ~135 |

| Aromatic C-H | ~129, ~128 |

| Morpholine C (adjacent to N) | ~47, ~42 |

| Morpholine C (adjacent to O) | ~66 |

Note: Predicted chemical shifts based on analogous structures. Experimental data may vary slightly.

Infrared (IR) Spectroscopy

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C-H Stretch | ~2820 and ~2720 | Medium, Sharp |

| Aldehyde | C=O Stretch | ~1705 | Strong |

| Amide | C=O Stretch | ~1640 | Strong |

| Aromatic Ring | C=C Stretch | ~1600, ~1580, ~1450 | Medium to Weak |

| Aromatic Ring | C-H Stretch | >3000 | Weak |

| Morpholine | C-O-C Stretch | ~1115 | Strong |

| Morpholine | C-H Stretch | ~2960-2850 | Medium |

The presence of two distinct C=O stretching frequencies is a key diagnostic feature, allowing for the differentiation of the aldehydic and amidic carbonyl environments. The conjugation of the aldehyde to the aromatic ring is expected to lower its C=O stretching frequency to around 1705 cm⁻¹.[6][7][8] The amide carbonyl stretch is anticipated at a lower wavenumber due to resonance delocalization. The characteristic C-O-C stretching of the morpholine ether linkage is a strong and readily identifiable band.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can determine the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₂H₁₃NO₃), the calculated exact mass is 219.0895 Da.

Fragmentation Pattern

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 219. The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral losses. Key expected fragmentation pathways are illustrated below.

Caption: Predicted key fragmentation pathways in the mass spectrum.

Experimental Protocols

Standard analytical techniques are employed for the acquisition of spectroscopic data for compounds such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Introduce the sample solution into an ESI-mass spectrometer.

-

Acquisition: Acquire the mass spectrum in positive ion mode. For HRMS, a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer is required.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic features of this compound. The detailed analysis of its NMR, IR, and MS data serves as an essential reference for its unambiguous identification and characterization in research and development settings. A thorough understanding of these spectroscopic properties is critical for ensuring the quality and integrity of this important synthetic intermediate and for advancing its application in the synthesis of novel, biologically active molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Acryloylmorpholine [webbook.nist.gov]

- 3. This compound | C12H13NO3 | CID 20569837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 4-(Morpholine-4-Carbonyl)-Benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

The Therapeutic Potential of 4-(Morpholine-4-carbonyl)benzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of medicinal chemistry, the identification of versatile scaffolds that can be readily modified to generate libraries of bioactive compounds is of paramount importance. "4-(Morpholine-4-carbonyl)benzaldehyde" has emerged as a promising starting material for the synthesis of a diverse range of derivatives with significant potential in therapeutic applications. The inherent features of this molecule, namely the reactive aldehyde group and the privileged morpholine moiety, provide a robust platform for the development of novel drug candidates. This technical guide provides an in-depth exploration of the potential biological activities of derivatives synthesized from this core scaffold, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We delve into the rationale behind the molecular design, detail synthetic pathways, present methodologies for biological evaluation, and discuss the putative mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the quest for new and effective therapeutic agents.

Introduction: The Strategic Advantage of the this compound Scaffold

The quest for novel therapeutic agents is often centered around the concept of "privileged structures" – molecular frameworks that are capable of binding to multiple biological targets. The morpholine ring is a well-established privileged pharmacophore in medicinal chemistry, known to enhance the potency and modulate the pharmacokinetic properties of bioactive molecules. Its incorporation into a benzaldehyde framework, as seen in "this compound," offers a unique combination of synthetic accessibility and biological potential.

The aldehyde functionality serves as a versatile chemical handle for the construction of a wide array of derivatives, including but not limited to Schiff bases, chalcones, hydrazones, and pyrazolines. Each of these classes of compounds has a rich history of biological significance. The morpholine moiety, on the other hand, can contribute to improved aqueous solubility, metabolic stability, and target engagement through hydrogen bonding and other non-covalent interactions. This strategic combination makes "this compound" an attractive starting point for the development of new chemical entities with diverse pharmacological profiles.

Potential Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a critical endeavor in oncological research. Derivatives of "this compound," particularly Schiff bases and their metal complexes, have shown promise in this arena.

Rationale for Anticancer Potential

The anticancer potential of these derivatives can be attributed to several factors:

-

DNA Intercalation and Cleavage: Schiff base metal complexes, in particular, are known to interact with DNA through intercalation or groove binding, potentially leading to DNA damage and apoptosis in cancer cells.

-

Enzyme Inhibition: A crucial target in cancer therapy is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of tumor angiogenesis.[1] The structural motifs present in derivatives of "this compound" bear resemblance to known VEGFR-2 inhibitors, suggesting a potential mechanism of action through the inhibition of angiogenesis.[2][3][4][5]

-

Induction of Apoptosis: These compounds may trigger programmed cell death through various intracellular signaling pathways, a hallmark of effective anticancer drugs.

Synthesis of Schiff Base Derivatives

A common and straightforward method for synthesizing Schiff base derivatives involves the condensation reaction between "this compound" and a primary amine.

Experimental Protocol: Synthesis of a Schiff Base Derivative

-

Reactant Preparation: Dissolve equimolar amounts of "this compound" and the desired primary amine in a suitable solvent, such as ethanol or methanol.

-

Catalysis: Add a few drops of a catalyst, typically glacial acetic acid, to the reaction mixture to facilitate the condensation reaction.

-

Reaction Conditions: Reflux the reaction mixture for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Caption: Synthesis of Schiff base derivatives from this compound.

Evaluation of Anticancer Activity

The in vitro anticancer activity of the synthesized compounds is typically assessed using cell-based assays.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

Potential Antimicrobial Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Chalcones, which are α,β-unsaturated ketones, are a class of compounds that can be synthesized from "this compound" and have demonstrated significant antimicrobial properties.

Rationale for Antimicrobial Potential

The antimicrobial activity of chalcone derivatives is often attributed to the presence of the reactive α,β-unsaturated keto group. This moiety can act as a Michael acceptor, reacting with nucleophilic groups (such as thiols in cysteine residues) in microbial enzymes and proteins, leading to their inactivation and ultimately, cell death.

Synthesis of Chalcone Derivatives

Chalcones are typically synthesized via the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of a substituted benzaldehyde with an acetophenone.

Experimental Protocol: Synthesis of a Chalcone Derivative

-

Reactant Preparation: Dissolve "this compound" and a substituted acetophenone in ethanol.

-

Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise to the reaction mixture with constant stirring at room temperature.

-

Reaction Monitoring: The reaction is usually rapid and the formation of a precipitate indicates the formation of the chalcone. The progress can be monitored by TLC.

-

Isolation and Purification: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid. The precipitated chalcone is then filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol yields the purified product.

Evaluation of Antimicrobial Activity

The antimicrobial efficacy of the synthesized chalcones can be determined using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key pathological feature of numerous diseases. Pyrazoline derivatives, which can be synthesized from chalcones, have been reported to possess significant anti-inflammatory properties.

Rationale for Anti-inflammatory Potential

The anti-inflammatory activity of pyrazoline derivatives is often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, they can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Synthesis of Pyrazoline Derivatives

Pyrazoline derivatives can be synthesized by the cyclization of chalcones with hydrazine hydrate or its derivatives.

Experimental Protocol: Synthesis of a Pyrazoline Derivative

-

Reactant Preparation: Dissolve the chalcone derivative (synthesized from "this compound") in a suitable solvent like ethanol or glacial acetic acid.

-

Hydrazine Addition: Add hydrazine hydrate to the solution.

-

Reaction Conditions: Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.

-

Isolation and Purification: After completion, the reaction mixture is cooled and poured into ice-cold water. The precipitated pyrazoline is filtered, washed with water, and purified by recrystallization.

Evaluation of Anti-inflammatory Activity

The in vitro anti-inflammatory activity can be assessed by measuring the inhibition of COX enzymes.

Experimental Protocol: COX Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare a solution of COX-1 or COX-2 enzyme and its substrate (e.g., arachidonic acid).

-

Compound Incubation: Incubate the enzyme with various concentrations of the test compound for a specific period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Product Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on derivatives of "this compound" are yet to be extensively reported, general principles can be inferred from related compound classes:

-

Substitution on the Aromatic Rings: The nature and position of substituents on the aromatic rings of chalcone and Schiff base derivatives can significantly influence their biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, affecting its interaction with biological targets.

-

The Role of the Morpholine Moiety: The morpholine ring is expected to enhance the pharmacokinetic profile of the derivatives. Modifications to the morpholine ring itself could be a future avenue for optimization.

-

Stereochemistry: For chiral derivatives, the stereochemistry can play a crucial role in their biological activity, with one enantiomer often being more active than the other.

Conclusion and Future Directions

"this compound" represents a highly valuable and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with the proven biological relevance of the resulting Schiff bases, chalcones, and pyrazolines, makes this an exciting area for further investigation.

Future research should focus on:

-

Synthesis and Screening of Diverse Libraries: A systematic approach to synthesize a wide range of derivatives and screen them against various biological targets is warranted.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a sufficient number of active compounds are identified, QSAR studies can be employed to guide the rational design of more potent and selective derivatives.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is crucial for their further development.

-

In Vivo Efficacy and Safety Evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and safety profiles.

The exploration of derivatives from "this compound" holds considerable promise for the discovery of new drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-(Morpholine-4-carbonyl)benzaldehyde: A Versatile Building Block in Modern Organic Synthesis

Foreword: The Strategic Value of Bifunctional Scaffolds

In the intricate tapestry of organic synthesis, the strategic selection of starting materials is paramount. An ideal building block is not merely a collection of atoms, but a carefully orchestrated arrangement of functional groups that offers both stability and predictable reactivity. 4-(Morpholine-4-carbonyl)benzaldehyde emerges as a quintessential example of such a scaffold. Its unique architecture, featuring a reactive aldehyde ortho/para to a robust morpholine amide, provides a powerful platform for the construction of complex molecular architectures. This guide delves into the core attributes of this compound, offering a technical narrative grounded in field-proven insights for researchers, medicinal chemists, and drug development professionals. We will explore its synthesis, reactivity, and diverse applications, elucidating the causality behind experimental choices to empower your own research endeavors.

Core Molecular Profile and Physicochemical Properties

This compound, with CAS Number 58287-80-2, is an off-white solid at room temperature.[1] Its structure is characterized by a benzaldehyde ring substituted at the para position with a carbonyl group linked to a morpholine moiety. This arrangement confers a unique electronic character upon the molecule. The electron-withdrawing nature of the morpholine-carbonyl group influences the reactivity of the aldehyde, while the morpholine ring itself is a well-established "privileged pharmacophore" in medicinal chemistry, often used to improve pharmacokinetic properties such as solubility and metabolic stability.[2]

The dual functionality of this compound is its primary asset. The aldehyde group serves as a versatile handle for a multitude of classic and contemporary organic transformations, including condensations, reductive aminations, and olefination reactions.[1][2] Simultaneously, the tertiary amide, formed between the benzoic acid derivative and morpholine, is generally stable to many reaction conditions, allowing for selective manipulation of the aldehyde.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 58287-80-2 | [3] |

| Molecular Formula | C₁₂H₁₃NO₃ | [3][4] |

| Molecular Weight | 219.24 g/mol | [3][4] |

| Appearance | Off-white solid | [1] |

| IUPAC Name | This compound | [4] |

| SMILES | C1COCCN1C(=O)C2=CC=C(C=C2)C=O | [4] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis and Mechanistic Considerations

The preparation of this compound is efficiently achieved through modern cross-coupling methodologies. A particularly robust method involves the palladium-catalyzed aminocarbonylation of an aryl halide. This approach offers high yields and functional group tolerance.

Workflow for Palladium-Catalyzed Synthesis

Caption: Palladium-catalyzed synthesis workflow.

Detailed Experimental Protocol: Aminocarbonylation

This protocol is a self-validating system, where the choice of each component is critical for success.

-

Vessel Preparation: To a dry microwave vial, add the aryl halide (e.g., 4-bromobenzaldehyde, 1 equivalent) and morpholine (2 equivalents).

-

Catalyst System Addition: In a controlled environment (e.g., glovebox or under inert atmosphere), add the palladium catalyst (Palladium(II) acetate, 5 mol%), the phosphine ligand (Xantphos, 5 mol%), and a suitable base (4-Dimethylaminopyridine, DMAP, 2 equivalents).[5]

-

Causality Insight: Palladium(II) acetate is a common and effective palladium precursor. Xantphos is a bulky bisphosphine ligand with a large "bite angle," which is known to promote the desired reductive elimination step and suppress side reactions in carbonylation chemistry. DMAP serves as a non-nucleophilic base to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.

-

-

Carbon Monoxide Source: Add the carbon monoxide source, for instance, Dicobalt octacarbonyl (Co₂(CO)₈, 0.25 equivalents), which serves as a solid CO surrogate, making the reaction setup more convenient than using CO gas.[5]

-

Solvent and Reaction: Add dry 1,4-dioxane as the solvent. Seal the vial immediately and place it in a microwave reactor. Irradiate for approximately 20-30 minutes at 90°C.[5]

-

Causality Insight: Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times compared to conventional heating.

-

-

Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate again.[5]

-

Final Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of petroleum ether and ethyl acetate as the eluent to yield the pure this compound.[5]

Reactivity and Strategic Applications

The synthetic utility of this compound stems from the predictable reactivity of its aldehyde functional group. The para-amide substituent acts as a moderate electron-withdrawing group, which slightly increases the electrophilicity of the aldehyde carbon compared to unsubstituted benzaldehyde, making it more susceptible to nucleophilic attack.[6][7]

Caption: Key reaction pathways of the aldehyde group.

Application in Medicinal Chemistry

This building block is extensively used as an intermediate in the synthesis of pharmaceuticals, particularly in the design of anti-cancer and anti-inflammatory agents.[1][2] The morpholine moiety is frequently incorporated into drug candidates to enhance their pharmacological profile.

Exemplary Protocol: Synthesis of a Chalcone Derivative

Chalcones (1,3-diaryl-2-propen-1-ones) are precursors to flavonoids and are known for their diverse biological activities.

-

Reactant Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an appropriate acetophenone derivative (1 equivalent) in ethanol.

-

Base-Catalyzed Condensation (Claisen-Schmidt): Cool the solution in an ice bath and add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), dropwise with stirring.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). A precipitate often forms as the product is generated.

-

Causality Insight: The base deprotonates the α-carbon of the acetophenone, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The subsequent dehydration of the aldol addition product is rapid under these conditions, yielding the conjugated chalcone system.

-

-

Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.

-

Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Applications in Materials Science

Beyond pharmaceuticals, this compound finds use in the development of advanced materials.[2][8]

-

Polymer Synthesis: The aldehyde functionality can be used to incorporate the molecule into polymer backbones or as a pendant group, potentially improving properties like thermal stability and flexibility.[8] For example, it can react with diamines in polycondensation reactions to form poly(azomethine)s.

-

Fluorescent Probes: The conjugated system that can be formed from the benzaldehyde moiety makes it a useful starting material for the synthesis of fluorescent probes for cellular imaging and diagnostics in biochemical research.[1][8]

Conclusion and Future Outlook

This compound stands out as a high-value, versatile building block in organic synthesis. Its bifunctional nature, combining a reactive aldehyde with a pharmaceutically-relevant and stable morpholine amide, provides a robust platform for generating molecular diversity. The well-defined reactivity of the aldehyde allows for predictable and efficient transformations, while the morpholine moiety offers a strategic tool for modulating the physicochemical and biological properties of the target molecules. From drug discovery programs targeting cancer to the design of novel polymers and fluorescent materials, the applications of this compound are broad and impactful. As the demand for complex, functionalized molecules continues to grow, the strategic utility of scaffolds like this compound will undoubtedly continue to expand.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 58287-80-2 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C12H13NO3 | CID 20569837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Morpholine-4-Carbonyl)-Benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. quora.com [quora.com]

- 8. Andrews University - Virtual tour [andrews.edu]

literature review of "4-(Morpholine-4-carbonyl)benzaldehyde" and its analogs

An In-depth Technical Guide to 4-(Morpholine-4-carbonyl)benzaldehyde and Its Analogs in Drug Discovery

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The morpholine ring is a quintessential example of such a scaffold, prized for its ability to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] When coupled with a versatile benzaldehyde core via a stable amide linkage, the resulting molecule, This compound , becomes a powerful and strategic starting point for the synthesis of diverse compound libraries. This guide offers a comprehensive review of this core molecule and its analogs, detailing their synthesis, biological significance, and the underlying principles that make them attractive for modern drug discovery.

This compound serves as a bifunctional building block.[4] The morpholine moiety, with its ether and amine functionalities, often improves aqueous solubility, metabolic stability, and bioavailability.[5] Its pKa of approximately 8.7 allows it to be protonated at physiological pH, facilitating interactions with biological targets.[5] Simultaneously, the benzaldehyde group provides a reactive handle for a wide array of chemical transformations, enabling the systematic exploration of chemical space to identify potent and selective therapeutic agents.[4][6] Derivatives of this scaffold have shown promise in the development of anti-cancer and anti-inflammatory agents, underscoring its value in medicinal chemistry.[4][6]

Synthesis of the Core Scaffold: this compound

The efficient synthesis of the this compound core is critical for its use in library development. A common and effective method involves a palladium-catalyzed aminocarbonylation reaction. This approach leverages the reactivity of an aryl halide (e.g., 4-bromobenzaldehyde) with morpholine and a carbon monoxide source, facilitated by a palladium catalyst and a suitable phosphine ligand.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol describes a general procedure for the synthesis of benzamides from aryl halides and amines, which can be adapted for this compound.

Materials:

-

4-Bromobenzaldehyde

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

4-Dimethylaminopyridine (DMAP)

-

Dicobalt octacarbonyl (Co₂(CO)₈) - as a solid CO source or use CO gas

-

Anhydrous 1,4-Dioxane

-

Microwave vial (sealed tube)

-

Ethyl acetate

-

Water

-

Sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate for elution

Procedure:

-

To a dry microwave vial, add 4-bromobenzaldehyde (1 equivalent) and morpholine (2 equivalents).

-

Add anhydrous 1,4-dioxane to dissolve the reactants.

-

To this solution, add Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), and DMAP (2 equivalents).[7]

-

Carefully add Co₂(CO)₈ (0.25-0.3 equivalents) as a carbon monoxide precursor.[7]

-

Seal the vial immediately and place it in a microwave reactor.

-

Irradiate the mixture at 90°C for approximately 20-30 minutes.[7]

-

After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Dilute the residue with ethyl acetate and wash with water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

-

Purify the crude product by flash chromatography on a silica gel column, eluting with a gradient of petroleum ether and ethyl acetate to yield pure this compound.[7]

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 58287-80-2 | Benchchem [benchchem.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-(Morpholine-4-Carbonyl)-Benzaldehyde synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Derivatives from 4-(Morpholine-4-carbonyl)benzaldehyde

Introduction: The Strategic Importance of the Morpholine Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the morpholine heterocycle has emerged as a "privileged structure."[1][2] Its frequent incorporation into a multitude of FDA-approved drugs and clinical candidates is no coincidence.[3][4] The morpholine ring imparts a range of desirable physicochemical properties to a molecule, including enhanced aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile.[1][3] The weak basicity of the morpholine nitrogen (pKa ≈ 8.7) allows for crucial interactions with biological targets without the liabilities of more strongly basic amines.[3] This unique combination of features makes morpholine-containing scaffolds highly sought after in the design of novel therapeutics targeting a wide array of diseases, from central nervous system disorders to cancer.[5]

4-(Morpholine-4-carbonyl)benzaldehyde is a versatile bifunctional building block that serves as an excellent starting point for the synthesis of diverse compound libraries.[6][7] The presence of a reactive aldehyde group allows for a variety of chemical transformations, while the stable morpholine amide moiety provides a robust anchor for modulating molecular properties. This guide provides detailed protocols for the synthesis of three distinct classes of derivatives from this compound: Schiff bases and secondary amines via reductive amination, α,β-unsaturated systems through Knoevenagel condensation, and stilbene-like structures via the Wittig reaction.

Core Synthetic Pathways from this compound

The aldehyde functional group of this compound is the primary site for derivatization. The following schematic outlines the key synthetic transformations detailed in this application note.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]